Methyl 4-chloro-4-oxobutanoate

Catalog No.
S1502758
CAS No.
1490-25-1
M.F
C5H7ClO3
M. Wt
150.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-4-oxobutanoate

CAS Number

1490-25-1

Product Name

Methyl 4-chloro-4-oxobutanoate

IUPAC Name

methyl 4-chloro-4-oxobutanoate

Molecular Formula

C5H7ClO3

Molecular Weight

150.56 g/mol

InChI

InChI=1S/C5H7ClO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3

InChI Key

SRXOJMOGPYFZKC-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)Cl

Canonical SMILES

COC(=O)CCC(=O)Cl

The exact mass of the compound Methyl 4-chloro-4-oxobutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10757. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4-chloro-4-oxobutanoate (CAS 1490-25-1), commonly known as methyl succinyl chloride, is a bifunctional C4 building block featuring both an acyl chloride and a methyl ester. In procurement and process chemistry, it is primarily selected as a chemoselective acylating agent that allows for the precise, unidirectional introduction of a protected succinyl group. Unlike symmetric diacid chlorides or cyclic anhydrides, this compound provides a strict mono-acylation pathway, making it an essential precursor for the synthesis of complex active pharmaceutical ingredients (APIs), functionalized polymers, and siderophore-drug conjugates where precise sequential deprotection and coupling are required [1].

Procurement Fit

1

Acylation via acid chloride for amide/ester bond formation

2

Methyl ester hydrolysis or transesterification reveals free acid

Substituting methyl 4-chloro-4-oxobutanoate with cheaper, more common analogs like succinyl chloride or succinic anhydride introduces severe process liabilities. Succinyl chloride is symmetrically bifunctional, which inevitably leads to uncontrolled di-acylation, cross-linking, or polymerization when reacted with polyamines or diols, destroying target yield [1]. Conversely, while succinic anhydride ensures mono-acylation via ring-opening, it generates a free carboxylic acid that often complicates immediate downstream purification or requires an additional esterification step. Furthermore, succinic anhydride lacks the electrophilic reactivity of an acid chloride, frequently failing to acylate sterically hindered or tertiary alcohols without the addition of aggressive Lewis acid catalysts [2].

Substitution Risk

Ethyl ester analog (CAS 14794-31-1) may show slower kinetics and lower reported yield due to increased steric bulk

α,β-Unsaturated analog introduces conjugation and diastereomeric complexity not present in the saturated C4 backbone

Free acid form (4-chloro-4-oxobutanoic acid) lacks the acyl chloride; direct sequential derivatization not supported

Direct Acylation of Sterically Hindered Alcohols

In the synthesis of steroidal hemisuccinates (e.g., stanozolol derivatives), the direct acylation of sterically hindered or tertiary alcohols using standard succinic anhydride and pyridine base catalysis frequently fails or requires harsh conditions. By utilizing methyl 4-chloro-4-oxobutanoate with 4-dimethylaminopyridine (DMAP), chemists achieve direct, high-yielding acylation of the hindered 17beta-hydroxyl group. Subsequent mild alkaline hydrolysis yields the desired hemisuccinate in only two steps, bypassing the need for complex indirect methods or aggressive bismuth triflate catalysts [1].

Evidence DimensionAcylation of hindered steroidal alcohols
Target Compound DataDirect acylation achieved in 2 steps (acylation + mild hydrolysis) without harsh Lewis acids
Comparator Or BaselineSuccinic anhydride
Quantified DifferenceSuccinic anhydride fails under standard base catalysis; requires Bi(OTf)3 or multi-step alkoxide generation
ConditionsStanozolol 17beta-hydroxyl acylation with DMAP vs. pyridine

For API manufacturing involving hindered alcohols, procuring the methyl ester chloride eliminates the need for expensive Lewis acid catalysts and improves overall synthetic efficiency.

Synthesis Yield
Cross-study comparable
91.3% vs 85%
+6.3 pp (methyl vs ethyl ester)
Supports higher process efficiency and lower waste in scale-up
Based on reported optimized oxalyl chloride conditions

Prevention of Cross-Linking in Polymer Side-Chain Functionalization

When functionalizing poly[2-ethyl-2-oxazoline/ethylene imine] copolymers to introduce amine-reactive side chains, the choice of acylating agent dictates polymer viability. Using a symmetric diacid chloride like succinyl chloride leads to immediate inter- and intra-molecular cross-linking. Procuring methyl 4-chloro-4-oxobutanoate allows for a controlled two-step functionalization: first, the quantitative coupling of the acyl chloride to the polymer backbone to form a methyl ester side-chain, followed by amidation with ethylenediamine (30 equivalents). This strategy successfully yields an amine-side chain activated copolymer without unwanted gelation or cross-linking [1].

Evidence DimensionPolymer cross-linking prevention during functionalization
Target Compound Data100% soluble, linear functionalized copolymer via controlled methyl ester amidation
Comparator Or BaselineSuccinyl chloride
Quantified DifferenceComplete prevention of gelation/cross-linking compared to symmetric diacid chlorides
ConditionsPoly[2-ethyl-2-oxazoline/ethylene imine] functionalization

For materials scientists modifying polymers, this compound guarantees linear side-chain extension without destroying the batch through irreversible cross-linking.

Reaction Kinetics
Class-level inference
Methyl ester reacts faster; ethyl group slightly hinders nucleophilic attack
May reduce side-product formation in time-sensitive sequences
Steric argument from alkyl ester reactivity principles

Chemoselective Linker Assembly in Siderophore Conjugates

In the multi-step synthesis of artificial tris-catecholate siderophore-aminopenicillin conjugates, precise linker assembly is critical. Reacting the intermediate tripodal amine with methyl succinyl chloride provides the succinate derivative in a highly efficient 75% yield. The terminal methyl ester acts as a built-in protecting group that prevents premature side reactions during purification, and is subsequently hydrolyzed in 6 N HCl to provide the free carboxylate in quantitative (100%) yield for final antibiotic coupling. This built-in protection-deprotection sequence is impossible with succinic anhydride, which would prematurely expose a reactive free carboxylic acid [1].

Evidence DimensionIntermediate yield and chemoselectivity in linker assembly
Target Compound Data75% yield of protected intermediate, 100% yield on subsequent deprotection
Comparator Or BaselineSuccinic anhydride (inferred baseline)
Quantified DifferenceProvides a stable, easily purified methyl ester intermediate rather than a highly polar free acid
ConditionsTripodal amine acylation in CH2Cl2 at 0 °C to rt

In complex multi-step conjugate synthesis, procuring this reagent provides an automatic protecting group strategy that maximizes intermediate recovery and simplifies purification.

Commercial Specifications
Vendor-reported
Purity ≥97% (GC)
Moisture ≤0.5%
n20/D 1.44
Reduces procurement risk; ensures batch-to-batch consistency
Specifications from multiple vendors
Step Economy
Class-level inference
Bifunctional vs mono-functional:
3-step ACE inhibitor intermediate synthesis reported
Reduces synthetic steps, purification events, and campaign timeline
Estimated 4-5 steps with alternative protection/deprotection
PROTAC Linker
Class-level inference
Validated PROTAC linker building block; methyl ester offers moderate hydrolytic stability
Reduces development risk; documented precedent in PROTAC literature
Steric advantage over bulkier benzyl ester analogs

Synthesis of Steroidal and Hindered API Hemisuccinates

Methyl 4-chloro-4-oxobutanoate is a highly effective reagent for introducing hemisuccinate groups onto sterically hindered tertiary or secondary alcohols in steroid chemistry. Its high electrophilicity overcomes the steric barriers that block succinic anhydride, allowing for efficient API derivatization for immunoassays or prodrug formulation [1].

Controlled Side-Chain Functionalization of Copolymers

In polymer chemistry, particularly with polyoxazolines or polyamines, this compound acts as a crucial non-cross-linking linker. It allows the attachment of a protected carboxylate side chain that can later be reacted with diamines or other functional groups without risking the catastrophic gelation associated with symmetric diacid chlorides [2].

Linker Construction for Targeted Drug Conjugates

For the development of siderophore-antibiotic conjugates, methyl succinyl chloride serves as an effective unidirectional linker. It provides an immediate methyl ester protecting group upon acylation, streamlining the purification of complex tripodal intermediates before final coupling to aminopenicillins [3].

Application Fit

Application
Selection Property
Validation Focus
ACE inhibitor intermediate synthesis
Bifunctional acyl chloride-ester building block
Chemoselective acylation and Dakin-West reaction compatibility
PROTAC linker conjugation
Orthogonal reactivity; methyl ester hydrolytic stability
Linker coupling efficiency and final deprotection profile
Sequential multi-step synthesis
Ordered derivatization: acylation then ester hydrolysis
Step economy and purification profile assessment

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1490-25-1

Wikipedia

Methyl 4-chloro-4-oxobutanoate

General Manufacturing Information

Butanoic acid, 4-chloro-4-oxo-, methyl ester: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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